
decane;iodomanganese(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane;iodomanganese(1+) is a compound that combines decane, a hydrocarbon with the chemical formula C10H22, and iodomanganese(1+), a manganese ion coordinated with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decane;iodomanganese(1+) typically involves the reaction of decane with a manganese source in the presence of iodine. One common method is to react decane with manganese(II) iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of decane;iodomanganese(1+) may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Decane;iodomanganese(1+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states, leading to the formation of manganese oxides.
Reduction: The compound can be reduced to form lower oxidation states of manganese.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Manganese oxides (e.g., MnO2)
Reduction: Lower oxidation state manganese compounds (e.g., Mn(0))
Substitution: Halogenated decane derivatives (e.g., decane;bromomanganese(1+))
Wissenschaftliche Forschungsanwendungen
Decane;iodomanganese(1+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloproteins.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of decane;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in catalytic processes and biological systems where manganese plays a role in enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decane;chloromanganese(1+)
- Decane;bromomanganese(1+)
- Decane;fluoromanganese(1+)
Uniqueness
Decane;iodomanganese(1+) is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to other halogenated manganese compounds. The larger atomic radius and lower electronegativity of iodine compared to other halogens can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated compounds may not be effective.
Eigenschaften
CAS-Nummer |
89339-04-8 |
|---|---|
Molekularformel |
C10H21IMn |
Molekulargewicht |
323.12 g/mol |
IUPAC-Name |
decane;iodomanganese(1+) |
InChI |
InChI=1S/C10H21.HI.Mn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
IYFCESBNMAPKJD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC[CH2-].[Mn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
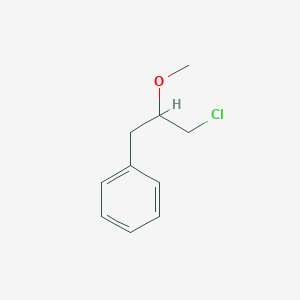
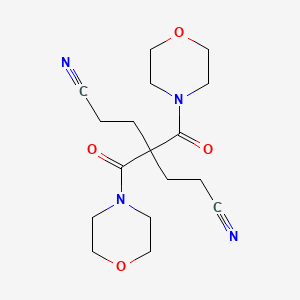
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
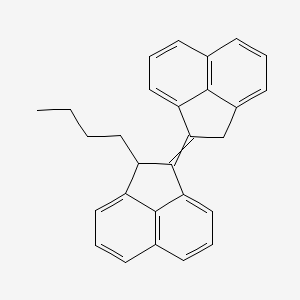
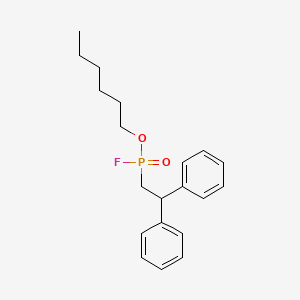



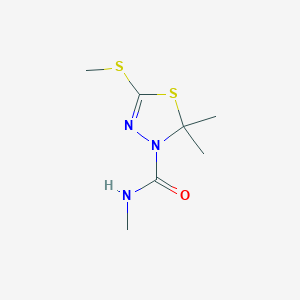
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
